

# The Structure-Activity Relationship of WKYMVM-NH<sub>2</sub>: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: WKYMVM-NH<sub>2</sub>

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH<sub>2</sub> (**WKYMVM-NH<sub>2</sub>**) has emerged as a potent agonist for formyl peptide receptors (FPRs), with a particular selectivity for FPR2, also known as formyl peptide receptor-like 1 (FPRL1).<sup>[1][2]</sup> This peptide has garnered significant interest within the scientific community for its diverse biological activities, including potent anti-inflammatory effects, modulation of the immune system, and promotion of tissue repair and angiogenesis.<sup>[3]</sup> Understanding the relationship between the structure of **WKYMVM-NH<sub>2</sub>** and its biological activity is crucial for the rational design of novel therapeutics targeting FPRs for a range of diseases, from inflammatory disorders to cancer.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the **WKYMVM-NH<sub>2</sub>** peptide. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the field. The guide summarizes key quantitative data, details experimental protocols for assessing peptide activity, and provides visual representations of the critical signaling pathways involved.

## Core Structure and Biological Activity

**WKYMVM-NH<sub>2</sub>** is a synthetic hexapeptide identified from a peptide library.<sup>[3]</sup> Its sequence, Trp-Lys-Tyr-Met-Val-D-Met-NH<sub>2</sub>, is critical for its high affinity and potent activation of FPR2. The D-isomer of methionine at the C-terminus is a key feature that enhances its biological activity and stability.<sup>[4]</sup> **WKYMVM-NH<sub>2</sub>** is a selective agonist for FPR2 and FPR3, inducing cellular responses at picomolar to nanomolar concentrations.

The biological effects of **WKYMVM-NH2** are mediated through its interaction with FPRs, which are G protein-coupled receptors (GPCRs).[3] Upon binding, **WKYMVM-NH2** triggers a cascade of intracellular signaling events, leading to various cellular responses, including chemotaxis, superoxide production, calcium mobilization, and the release of inflammatory mediators.[3][4]

## Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data on the biological activity of **WKYMVM-NH2**. This data is essential for understanding the potency and selectivity of the peptide.

Peptide	Receptor	Cell Line	Assay	EC50	Reference
WKYMVM-NH2	FPRL1 (FPR2)	HL-60	Calcium Mobilization	2 nM	[1]
WKYMVM-NH2	FPRL2 (FPR3)	HL-60	Calcium Mobilization	80 nM	[1]
WKYMVm	FPR2	-	Calcium Mobilization	75 pM	
WKYMVm	FPR3	-	Calcium Mobilization	3 nM	

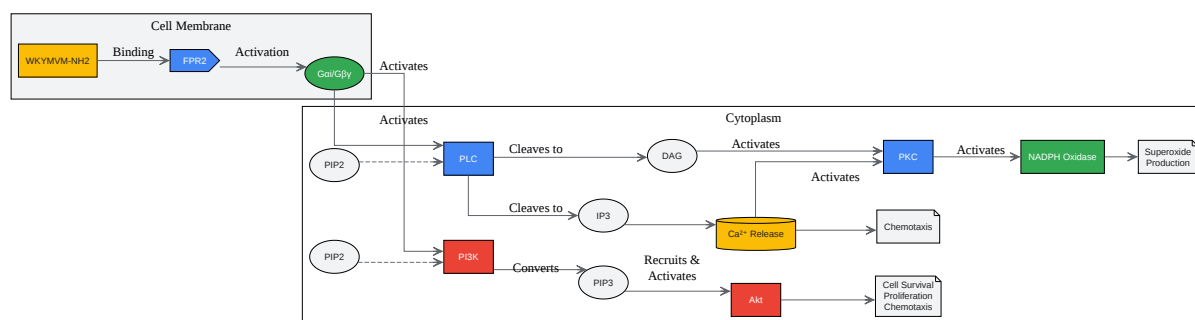
Peptide	Cell Type	Assay	EC50	Reference
WKYMVM-NH2	Neutrophils	Superoxide Production	75 nM	[1]

Note: FPRL1 is the human homolog of FPR2, and FPRL2 is the human homolog of FPR3. The nomenclature can vary in the literature.

## Signaling Pathways Activated by WKYMVM-NH2

Activation of FPR2 by **WKYMVM-NH2** initiates several key intracellular signaling pathways that are central to its biological effects. The primary pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Phospholipase C (PLC) pathway.

## WKYMVM-NH2-FPR2 Signaling Overview

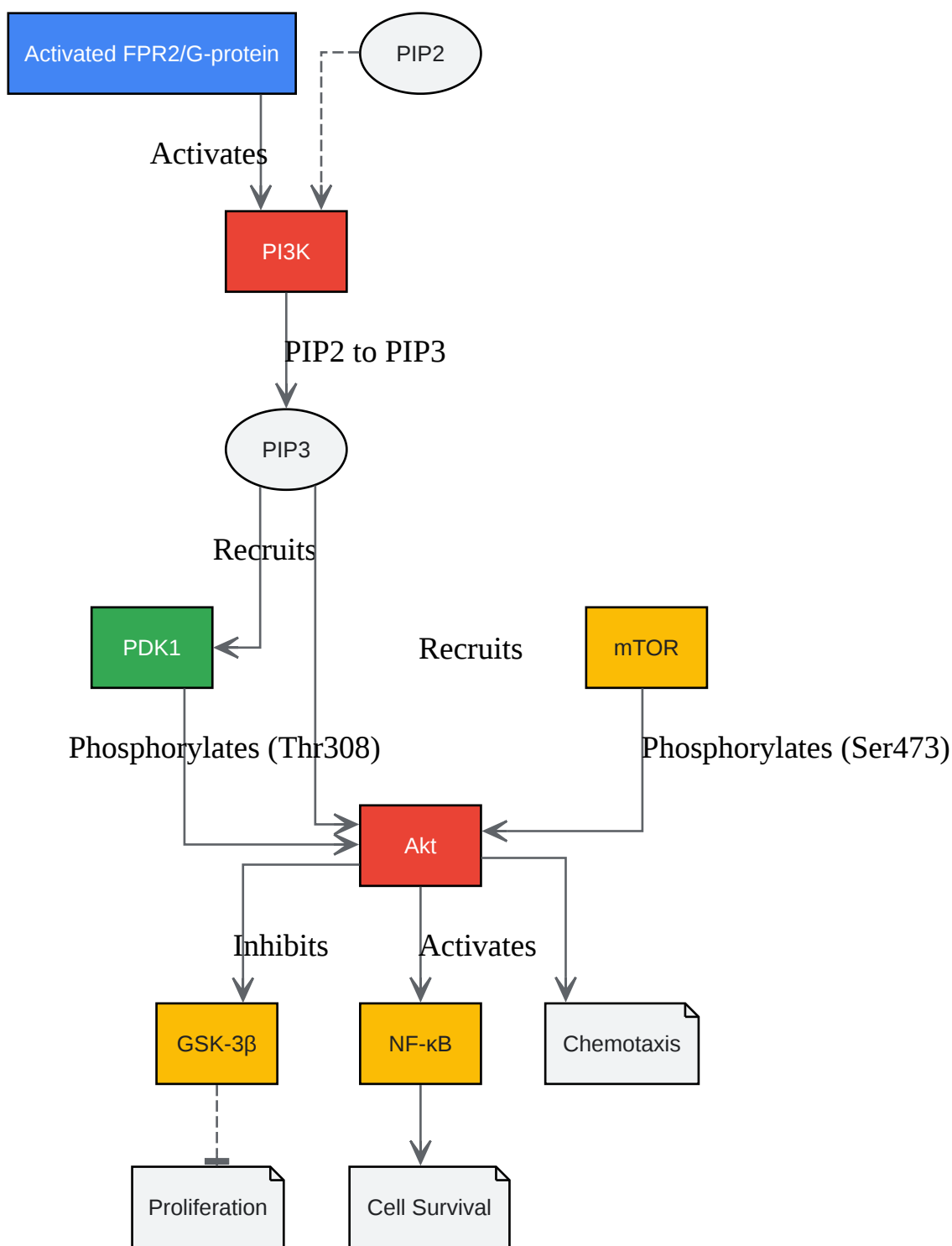


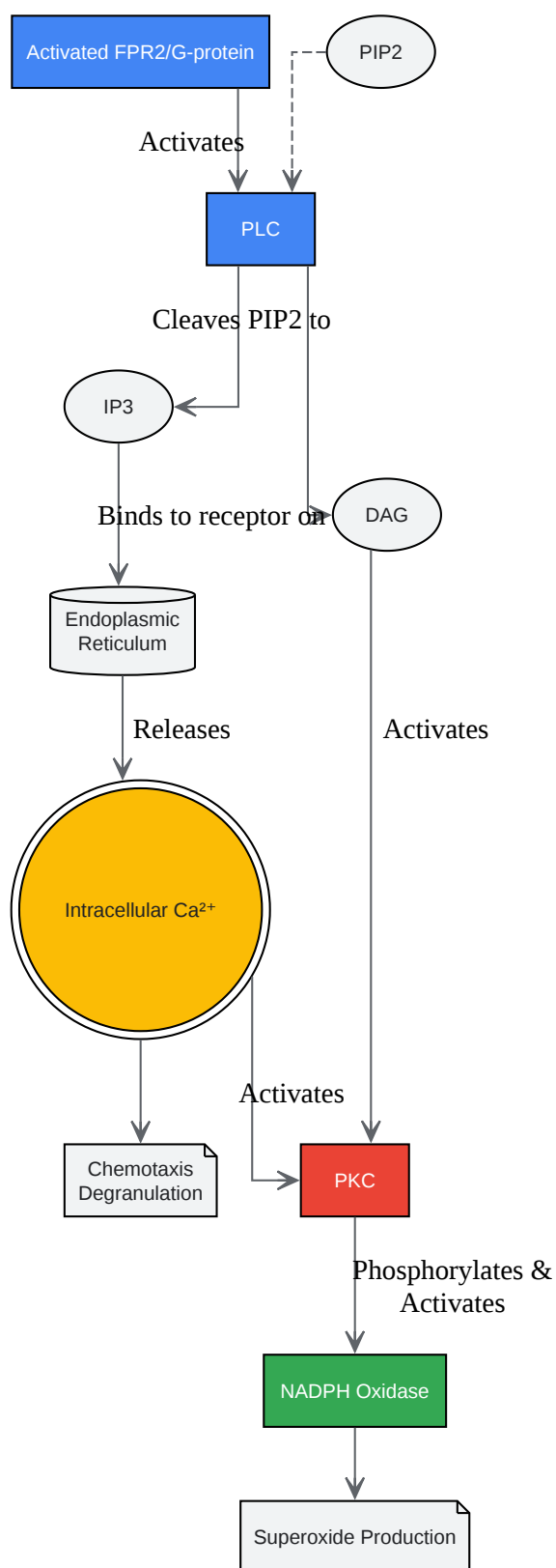
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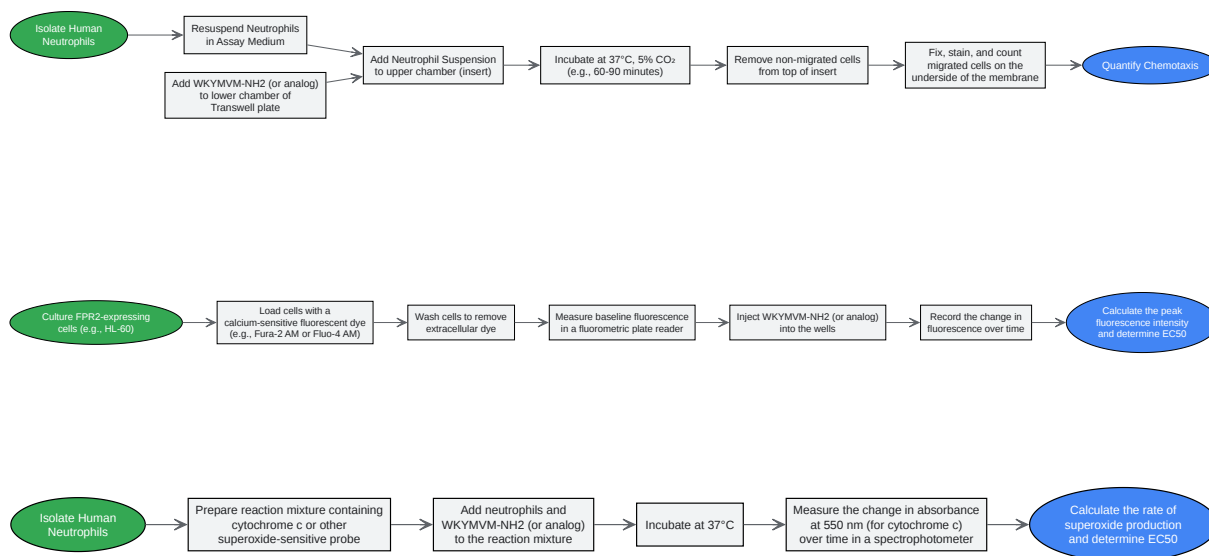
Caption: Overview of **WKYMVM-NH2**-induced signaling through FPR2.

## PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and chemotaxis.







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